4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one
Description
Properties
IUPAC Name |
4-amino-8-methylpyrido[2,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-3-2-5(13)6-7(9)10-4-11-8(6)12/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPUJZONPBMDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C2=C(N=CN=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under specific conditions[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido [2,3- d ...](https://link.springer.com/article/10.1007/s10593-021-02982-8). One common method involves heating the reactants under reflux with methoxide in butanol (BuOH)[{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction conditions are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ...[{{{CITATION{{{_3{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
While "4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one" is not explicitly detailed in the provided search results, information on related compounds such as pyrido[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidin-7(8H)-ones can provide insight into potential applications. Note that the search results do not contain data tables or case studies specifically for "this compound".
Pyrido[2,3-d]pyrimidines represent a class of fused heterocyclic compounds with a pyrimidine ring attached to a pyridine ring . These structures are investigated for a broad spectrum of biological activities, including use as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents . They also show promise as inhibitors of enzymes such as dihydrofolate reductase and tyrosine kinase .
Pyrido[2,3-d]pyrimidin-7(8H)-ones, a related class of compounds, have applications in treating cardiovascular diseases and as antitumor agents, particularly as tyrosine kinase inhibitors . By modifying the substituents at various positions on the core structure, researchers have developed compounds active in the nanomolar range as inhibitors for BCR kinase, DDR2, and HCV .
Several specific pyrido[2,3-d]pyrimidin-7-one derivatives have shown therapeutic potential :
Mechanism of Action
The mechanism by which 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one
Pyrido[2,3-d]pyrimidin-7-one
Pyrimidino[4,5-d][1,3]oxazine derivatives
Uniqueness: 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one is unique due to its specific structural features and reactivity. Its amino and methyl groups contribute to its distinct chemical properties compared to other similar compounds.
Biological Activity
4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Pharmacological Profile
The biological activity of this compound is primarily associated with its role as a tyrosine kinase inhibitor . Tyrosine kinases are critical in regulating various cellular processes, including growth and differentiation. Inhibitors of these enzymes have significant therapeutic implications in cancer treatment.
Key Activities
- Anticancer Activity : The compound exhibits potent anticancer properties by inhibiting pathways associated with tumor growth and angiogenesis. For instance, compounds within this family have shown effectiveness against prostate (PC-3) and lung (A-549) cancer cells with IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest. Specifically, it promotes G2/M cell cycle arrest and activates caspase-3, leading to DNA fragmentation and subsequent cell death .
Structure-Activity Relationship (SAR)
The biological activity of pyrido[2,3-d]pyrimidine derivatives is significantly influenced by their structural features. The substitution patterns at various positions on the pyrimidine ring can enhance or diminish activity:
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- In Vitro Studies : A study demonstrated that derivatives of this compound effectively inhibited cell proliferation in various cancer cell lines. Notably, modifications at the N8 position were critical for maintaining cytotoxic activity .
- In Vivo Efficacy : Research indicated that certain analogs of pyrido[2,3-d]pyrimidines exhibited significant tumor reduction in xenograft models when administered at specific dosages. This underscores their potential as therapeutic agents in oncology .
Therapeutic Potential
The therapeutic applications of this compound extend beyond oncology:
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, suggesting potential applications in autoimmune diseases .
- Neurological Applications : The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders .
Q & A
Q. Critical Variables :
- Solvent : Polar protic solvents (e.g., butanol) favor cyclization, while xylene enables alternative pathways for oxazine derivatives .
- Temperature : Reflux conditions (~100–140°C) are critical for cyclization efficiency .
How can researchers resolve contradictions in spectral data (e.g., NMR, X-ray) for structural analogs of this compound?
Advanced
Contradictions often arise from tautomerism or crystallographic packing effects. Methodological solutions include:
- Dynamic NMR Analysis : Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., lactam-lactim tautomerism) .
- X-ray Crystallography : Use single-crystal diffraction (e.g., Bruker APEX-III systems) to resolve ambiguities in regiochemistry or substituent orientation .
- DFT Calculations : Compare experimental and computed NMR chemical shifts to validate proposed structures .
What computational strategies predict the biological targets of this compound?
Q. Advanced
- Molecular Docking : Dock the compound against target proteins (e.g., TGF-β1 receptor, PDB: 4X0M) using software like AutoDock Vina. The ligand 3WA_601 (a structural analog) showed a docking score of , suggesting moderate binding affinity .
- MD Simulations : Perform 100-ns simulations to assess binding stability and identify key interactions (e.g., hydrogen bonds with catalytic residues) .
How can functional group modifications at position 4 alter physicochemical properties or bioactivity?
Q. Advanced
- Lipophilicity Modulation : Introducing benzyl or aryl groups at position 4 increases logP, enhancing membrane permeability. For example, 4-benzylamino derivatives show improved cellular uptake in cancer models .
- Hydrogen Bonding : Substituting with polar groups (e.g., -NH) improves solubility but may reduce target affinity. Balance via SAR studies using Hammett constants .
What strategies address discrepancies in reported biological activities across studies?
Q. Advanced
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Off-Target Profiling : Screen against kinase panels (e.g., PI3Kγ/δ) to identify unintended interactions, as seen in analogs like Bosmolisib, a PI3K inhibitor .
- Metabolic Stability Testing : Evaluate hepatic microsomal stability to clarify discrepancies in in vitro vs. in vivo efficacy .
What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Q. Basic
- / NMR : Assign signals for methyl groups (δ 2.4–2.6 ppm) and pyrimidine protons (δ 8.1–8.3 ppm) .
- HRMS : Confirm molecular formulas (e.g., CHNO for the parent compound) with <2 ppm error .
- IR Spectroscopy : Identify lactam C=O stretches (~1680–1700 cm) .
How can reaction conditions be optimized to suppress byproducts during cyclization?
Q. Advanced
- Catalyst Screening : Test bases (e.g., KCO vs. DBU) to minimize oxazine byproducts during xylene reflux .
- Microwave Assistance : Reduce reaction time from hours to minutes, improving yield by 15–20% (e.g., 150°C, 30 min) .
- Additive Effects : Include molecular sieves to absorb water, preventing hydrolysis of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
